molecular formula C10H22NO3P B14670513 1-(2-Diethoxyphosphorylethyl)pyrrolidine

1-(2-Diethoxyphosphorylethyl)pyrrolidine

Cat. No.: B14670513
M. Wt: 235.26 g/mol
InChI Key: OEZSGKFJEHLQMB-UHFFFAOYSA-N
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Description

1-(2-Diethoxyphosphorylethyl)pyrrolidine is a functionalized pyrrolidine phosphonate derivative of significant interest in medicinal and bioorganic chemistry. This compound belongs to a class of molecules where the pyrrolidine ring, a common feature in natural products and pharmaceuticals, is integrated with a phosphonate moiety. The phosphonate group serves as a bioisostere for phosphate and carboxylate groups, making such compounds valuable as enzyme inhibitors and mimetics of biologically important amino acids . Research into analogous (pyrrolidin-2-yl)phosphonates has demonstrated their potential as key intermediates in the synthesis of more complex molecules, including analogues of proline and dipeptides, which are useful for probing biochemical pathways . These compounds are also explored for their potential to act as inhibitors of various enzymes, such as α-glucosidases, and to exhibit antibacterial activity . The presence of both the pyrrolidine nitrogen and the diethyl phosphonate group provides handles for further chemical modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H22NO3P

Molecular Weight

235.26 g/mol

IUPAC Name

1-(2-diethoxyphosphorylethyl)pyrrolidine

InChI

InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)10-9-11-7-5-6-8-11/h3-10H2,1-2H3

InChI Key

OEZSGKFJEHLQMB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCN1CCCC1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Diethoxyphosphorylethyl)pyrrolidine typically involves the reaction of pyrrolidine with a diethoxyphosphorylating agent. One common method includes the use of diethyl phosphite and an appropriate alkylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as cobalt or nickel oxides supported on alumina can be used to facilitate the reaction . The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Diethoxyphosphorylethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Phosphorylated pyrrolidine derivatives.

    Reduction: Reduced forms of the phosphorylated compound.

    Substitution: Substituted phosphoryl derivatives.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 1-(2-Diethoxyphosphorylethyl)pyrrolidine and analogous compounds:

Compound Name Substituent Group Key Properties/Applications Reference
This compound -CH₂CH₂P(O)(OEt)₂ Potential organocatalyst, bioisostere for phosphates, or ligand in coordination chemistry. Inferred
1-(2-Aminoethyl)pyrrolidine -CH₂CH₂NH₂ Precursor for AChE inhibitors (e.g., thiazolidin-4-ones); moderate cytotoxicity .
Diethyl(pyrrolidin-2-yl)phosphonate P(O)(OEt)₂ attached to C2 of pyrrolidine Used in cycloaddition reactions; regiochemical effects influence reactivity .
1-(2-(Dodecyloxy)ethyl)pyrrolidine HCl -CH₂CH₂O(C₁₂H₂₅) Surfactant; enhances solubility/stability in drug delivery systems .
1-(1,3-Diphenylpropan-2-yl)pyrrolidine -CH(C₆H₅)₂CH₂C₆H₅ Dissociative anesthetic analog; aromatic groups enable receptor interactions .
(S)-2-(Morpholinomethyl)pyrrolidine -CH₂-morpholine Asymmetric catalysis; high enantioselectivity in Michael reactions .

Pharmacological and Toxicological Profiles

  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine : Classified as a dissociative anesthetic analog; EC₅₀ values for NMDA receptor inhibition are uncharacterized but inferred from structural similarity to PCP analogs .
  • Cytotoxicity: Aminoethyl-pyrrolidine derivatives exhibit moderate cytotoxicity (LD₅₀ ~20–100 μM in cell lines), while phosphoryl groups may reduce toxicity by improving metabolic stability .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(2-Diethoxyphosphorylethyl)pyrrolidine to improve yield and reproducibility?

  • Methodological Answer :

  • Step 1 : Use a controlled nucleophilic substitution reaction between pyrrolidine derivatives and diethyl phosphorylethyl halides. Adjust molar ratios (e.g., 1:1.2 for amine:halide) to minimize side reactions.
  • Step 2 : Optimize solvent polarity (e.g., DMF or acetonitrile) and reaction temperature (80–120°C) to enhance reactivity while avoiding decomposition .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using NMR (e.g., δ ~3.3 ppm for ethoxy protons) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for pyrrolidine protons (δ ~1.5–2.0 ppm), phosphoryl groups (δ ~3.5–4.5 ppm), and ethoxy moieties. Use 31^{31}P NMR to confirm phosphorylation (δ ~0–10 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (expected [M+H]+^+ ~278.3 g/mol).
  • Elemental Analysis : Confirm C, H, N, and P content (e.g., theoretical N% ~5.04) .

Q. How can researchers assess the purity of this compound and identify common impurities?

  • Methodological Answer :

  • HPLC Analysis : Use a C18 column with a water/acetonitrile mobile phase (UV detection at 210 nm). Compare retention times against reference standards (e.g., impurities like unreacted pyrrolidine or hydrolyzed phosphoryl products) .
  • Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of this compound under varying reaction conditions?

  • Methodological Answer :

  • Kinetic Studies : Track reaction intermediates via in-situ FTIR or 31^{31}P NMR to identify rate-limiting steps (e.g., nucleophilic attack vs. proton transfer).
  • Isotopic Labeling : Use 15^{15}N-labeled pyrrolidine to trace nitrogen migration pathways .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to simulate transition states and validate experimental activation energies .

Q. How can computational tools aid in predicting the reactivity and stability of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMF) to predict hydrolysis susceptibility.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the phosphoryl center .
  • QSPR Models : Corate experimental stability data (e.g., Arrhenius plots) with molecular descriptors (e.g., logP, polar surface area) .

Q. How should researchers resolve contradictions in spectral data for this compound across studies?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments using identical conditions (solvent, temperature, pH) and compare with literature data.
  • Collaborative Analysis : Share raw NMR/MS datasets via platforms like Zenodo for peer validation .
  • Advanced Techniques : Employ 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals or confirm stereochemistry .

Q. What experimental designs are suitable for studying the stability of this compound under storage or physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1A guidelines). Monitor degradation via HPLC-MS .
  • pH-Dependent Studies : Incubate in buffered solutions (pH 1–10) and quantify hydrolysis products (e.g., phosphoric acid derivatives) .

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